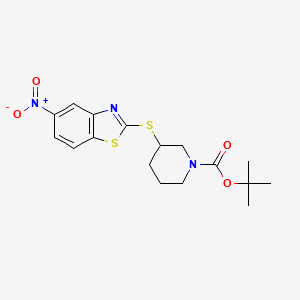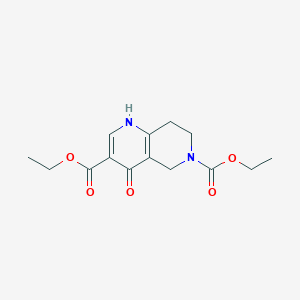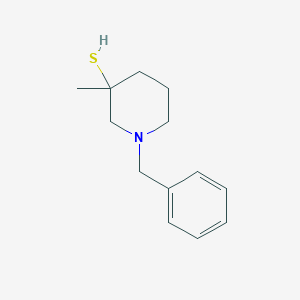
4-Morpholinegallic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trihydroxybenzoyl)morpholine typically involves the reaction of 3,4,5-trihydroxybenzoic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid and the amine group of morpholine . The reaction is conducted in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions, using efficient purification techniques, and ensuring the safety and environmental compliance of the production process .
化学反応の分析
Types of Reactions
4-(3,4,5-Trihydroxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoyl morpholine derivatives.
科学的研究の応用
4-(3,4,5-Trihydroxybenzoyl)morpholine has several scientific research applications:
作用機序
The mechanism of action of 4-(3,4,5-Trihydroxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxyl groups on the benzoyl ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity . Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, further modulating their function .
類似化合物との比較
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar in structure but with methoxy groups instead of hydroxyl groups.
4-(3,4-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
4-(3,5-Dihydroxybenzoyl)morpholine: Lacks one hydroxyl group compared to 4-(3,4,5-Trihydroxybenzoyl)morpholine.
Uniqueness
4-(3,4,5-Trihydroxybenzoyl)morpholine is unique due to the presence of three hydroxyl groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity . These hydroxyl groups can participate in various hydrogen bonding interactions, making the compound a versatile tool in scientific research .
特性
CAS番号 |
63868-67-7 |
|---|---|
分子式 |
C11H13NO5 |
分子量 |
239.22 g/mol |
IUPAC名 |
morpholin-4-yl-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H13NO5/c13-8-5-7(6-9(14)10(8)15)11(16)12-1-3-17-4-2-12/h5-6,13-15H,1-4H2 |
InChIキー |
WYRHCBQBVYYPQX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=CC(=C(C(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















